Influenza A Polymerase Inhibition vs. Favipiravir
Musellarin A demonstrates a distinct antiviral profile by targeting influenza A virus RNA polymerase. A patent filed in 2020 claims that compounds within the Musellarin A structural class (Formula I) exhibit a stronger inhibitory effect and lower cytotoxicity compared to the commercial antiviral drug Favipiravir (T-705) [1]. The patent includes comparative data for cytotoxic LC50 and inhibitory IC50 values against influenza virus polymerase for representative compounds, establishing a superior therapeutic window for this class.
| Evidence Dimension | Inhibition of influenza A virus RNA polymerase activity |
|---|---|
| Target Compound Data | Musellarin-class molecule (Formula I); IC50 and LC50 data presented graphically in patent figures |
| Comparator Or Baseline | Favipiravir (T-705) |
| Quantified Difference | Claimed 'stronger inhibition effect and lower cytotoxicity' than comparator; specific fold-change not stated in text. |
| Conditions | In vitro assay for influenza virus RNA polymerase inhibition |
Why This Matters
For influenza research, this indicates Musellarin A may serve as a superior lead compound or chemical probe for RNA polymerase inhibition with a potentially better safety margin than the established drug Favipiravir.
- [1] CN112225717A - Antiviral drug Musellarin and analogue molecule, preparation method and application. (2021). View Source
